molecular formula C8H14O3 B083877 sec-Butyl Acetoacetate CAS No. 13562-76-0

sec-Butyl Acetoacetate

Cat. No. B083877
CAS RN: 13562-76-0
M. Wt: 158.19 g/mol
InChI Key: QSTNBMLCULGCQE-UHFFFAOYSA-N
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Description

Sec-Butyl Acetoacetate is a β-keto ester that plays a significant role in organic synthesis . It contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) . The molecule consists of 14 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms .


Synthesis Analysis

The ability to selectively transesterify β-keto esters, such as sec-Butyl Acetoacetate, is a useful transformation in organic synthesis . This process is particularly important in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The transesterification of β-keto esters has widespread application in agrochemicals .


Molecular Structure Analysis

Sec-Butyl Acetoacetate has a molecular formula of C8H14O3 . It contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

β-Keto esters, such as sec-Butyl Acetoacetate, contain both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .


Physical And Chemical Properties Analysis

Sec-Butyl Acetoacetate has a molecular formula of C8H14O3 . It contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .

Scientific Research Applications

1. Organic Synthesis and Multicomponent Reactions (MCRs)

  • Results and Outcomes :
    • Efficient construction of complex molecules through MCRs, reducing the number of synthetic steps and improving overall yields .

6. Research on Alkyne Synthesis

  • Results and Outcomes :
    • Access to terminal alkynes, which are valuable building blocks in organic synthesis .

Safety And Hazards

Sec-Butyl Acetoacetate is classified as a flammable liquid (Category 2), skin irritant (Category 2), and eye irritant (Category 2A) . Exposure to significant quantities can cause irritation to the eyes, mouth, throat, nose, and skin . Ingestion and inhalation can cause central nervous system depression producing symptoms of dizziness and disorientation .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that sec-Butyl Acetoacetate and other β-keto esters will continue to play a significant role in these areas in the future.

properties

IUPAC Name

butan-2-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTNBMLCULGCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875763
Record name BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butyl Acetoacetate

CAS RN

13562-76-0
Record name sec-Butyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-Butyl Acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEC-BUTYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL7357J39W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Medson, AJ Smallridge, MA Trewhella - Tetrahedron: Asymmetry, 1997 - Elsevier
… ) of sec-butyl acetoacetate was achieved using lg of yeast/mmol, examination of the product using chiral GC also showed no evidence of diastereoselectivity. (S)-sec-Butyl acetoacetate …
Number of citations: 95 www.sciencedirect.com
M Moriyasu, A Kato, Y Hashimoto - Journal of Chromatography A, 1987 - Elsevier
Keto-enol tautomerism of sixteen β-diketoesters, including cyclic ones, has been investigate using low-temperature high-performance liquid chromatography (HPLC) for analytical …
Number of citations: 16 www.sciencedirect.com
C FRISELL - Acta Chem. Scand, 1962 - actachemscand.org
… 42.8 g (0.2 mole) of i-butyl sec-butyl acetoacetate were added to 4.8 g (0.2 mole) of sodium hydride in 150 ml of benzene. Thereafter, when all hydride was consumed, 33.5 g (0.2 mole) …
Number of citations: 0 actachemscand.org
SJ Rhoads, RW Hasbrouck, C Pryde, RW Holder - Tetrahedron Letters, 1963 - Elsevier
II When ethyl acetoacetate is slkylated with see-butyl iodide under ordinary alkylating conditions (ethsnolic sodium ethoxide), the alJsyl&ion product contains varying amounts of the O-…
Number of citations: 9 www.sciencedirect.com
DS Campbell - British Polymer Journal, 1973 - Wiley Online Library
An attempt has been made to achieve thermoplastic behaviour in a chemically crosslinked elastomer by arranging that the crosslinks should undergo rapid exchange at high …
Number of citations: 4 onlinelibrary.wiley.com
LW McKeen, JW Taylor - Analytical Chemistry, 1979 - ACS Publications
A technique has been developed to determine the fragmentation pathways of oxonium and acyllum Ions and to explore fragmentation pathways for multifunctional compounds. The …
Number of citations: 5 pubs.acs.org
JE Minor - 1917 - books.google.com
Alcoholysis, or the replacement of an alkyl radicle of an ester by that of an alcohol, has at various times been the subject of investigation. The ease of the reaction seems to depend on …
Number of citations: 0 books.google.com
OE OEt - Rhodium mediated stereoselective polymerization of … - dare.uva.nl
… -sec-butyl acetoacetate. 25 The synthesis and spectroscopic data of S-(+)-sec-butyl acetoacetate … 29 To a solution of S−(+)− sec-butyl acetoacetate (3.73 g, 23.6 mmol) in CH3CN (25 mL…
Number of citations: 0 dare.uva.nl

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